molecular formula C10H8FNO3 B7950094 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-30-7

6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B7950094
CAS No.: 943994-30-7
M. Wt: 209.17 g/mol
InChI Key: FZKDZTNKRZSMFV-UHFFFAOYSA-N
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Description

6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both acetyl and fluoro groups in the molecule enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This method is efficient and compatible with a wide range of functional groups. Another method involves the reaction of α-phenylglyoxylic acid with ortho-functionalized anilines using ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of TFA-catalyzed reactions and niobium-promoted reactions are preferred due to their high yields and compatibility with various functional groups. These methods can be readily scaled up to gram quantities without difficulty .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.

    Substitution: The acetyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced benzoxazinone derivatives

Scientific Research Applications

6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The acetyl and fluoro groups enhance its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both acetyl and fluoro groups, which enhance its reactivity and potential for various applications. The combination of these functional groups makes it a versatile compound for use in medicinal chemistry, material science, and other fields .

Properties

IUPAC Name

6-acetyl-8-fluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-5(13)6-2-7(11)10-8(3-6)12-9(14)4-15-10/h2-3H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKDZTNKRZSMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)F)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676871
Record name 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-30-7
Record name 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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